Ethyl 2,4-dichlorophenoxyacetate

Description

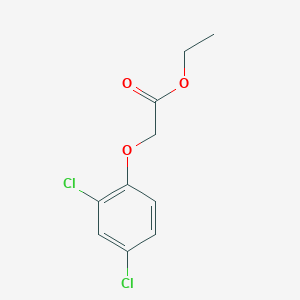

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLBZIVMVVHMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041346 | |

| Record name | 2,4-D-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-23-3 | |

| Record name | Ethyl 2,4-dichlorophenoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8J68U4959 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Herbicidal Action

Auxinic Activity and Receptor Interaction

The herbicidal efficacy of Ethyl 2,4-dichlorophenoxyacetate (B1228070) stems from its structural and functional similarity to the endogenous plant hormone indole-3-acetic acid (IAA). xtbg.ac.cn This mimicry allows it to hijack the plant's natural auxin signaling pathways, leading to a state of uncontrolled growth and metabolic chaos. xtbg.ac.cnmt.gov

Ethyl 2,4-dichlorophenoxyacetate, like other synthetic auxins, acts as a functional analog of IAA. xtbg.ac.cn At the molecular level, it is recognized by auxin receptors, initiating a signaling cascade that would normally regulate growth and development. However, unlike natural auxins which are tightly regulated and metabolized by the plant, synthetic auxins like 2,4-D (the active form of this compound) persist in plant tissues, leading to a continuous and overwhelming stimulation of auxin responses. xtbg.ac.cnjuniperpublishers.com This sustained signaling disrupts the delicate hormonal balance, causing the characteristic symptoms of auxin herbicide damage, including epinasty (downward bending of leaves), stem twisting, and callus formation. xtbg.ac.cn

The primary receptors for auxin are members of the F-box protein family, most notably Transport Inhibitor Response 1 (TIR1) and its close relatives, the Auxin Signaling F-Box (AFB) proteins. researchgate.netnih.gov These proteins are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. nih.gov

The binding of an auxin, whether natural or synthetic, to the TIR1/AFB receptor acts as a "molecular glue," enhancing the interaction between the receptor and a family of transcriptional repressors known as Aux/IAA proteins. nih.govresearchgate.net This enhanced interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. nih.gov The degradation of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then modulate the expression of a wide array of auxin-responsive genes, ultimately leading to the observed physiological effects. researchgate.net

Research has shown that different synthetic auxins can exhibit varying affinities for different TIR1/AFB receptors. For instance, some picolinate (B1231196) auxins show a higher affinity for AFB5 than for TIR1, which is the primary receptor for 2,4-D. nih.govresearchgate.net This differential binding affinity may contribute to the varying selectivity and efficacy of different auxin herbicides.

| Receptor | Ligand | Effect of Binding |

| TIR1/AFB | Auxin (e.g., IAA, 2,4-D) | Enhanced interaction with Aux/IAA repressors, leading to their degradation. |

| AFB5 | Picolinate Auxins | Higher binding affinity compared to TIR1. |

Physiological Perturbations in Susceptible Plants

The overstimulation of auxin signaling pathways by this compound triggers a series of physiological disturbances that are ultimately lethal to susceptible plants.

One of the most prominent effects of this compound is the induction of uncontrolled and disorganized cell division and elongation, particularly in meristematic tissues. xtbg.ac.cnmt.gov This leads to a variety of abnormal growth patterns, including stem and leaf twisting, cupping of leaves, and the formation of calluses. xtbg.ac.cnresearchgate.net The herbicide is believed to acidify the cell walls, increasing their plasticity and allowing for uncontrolled cell expansion. juniperpublishers.com This unsustainable growth exhausts the plant's energy reserves and disrupts the normal transport of water and nutrients, contributing to its eventual demise. mt.gov

This compound significantly disrupts the delicate balance of other plant hormones, most notably ethylene (B1197577) and abscisic acid (ABA). xtbg.ac.cnresearchgate.net

Ethylene: The application of synthetic auxins like 2,4-D has been shown to stimulate the production of ethylene, a plant hormone involved in stress responses and senescence. xtbg.ac.cnnih.gov This increased ethylene production is a key factor in the herbicidal action of auxin mimics, contributing to the observed symptoms of senescence and tissue damage. xtbg.ac.cn The expression of genes encoding for ACC synthase (ACS) and ACC oxidase (ACO), key enzymes in the ethylene biosynthesis pathway, are regulated by auxins. xtbg.ac.cnmdpi.com

Abscisic Acid (ABA): The interaction between auxin and ABA is complex. In some cases, the overaccumulation of 2,4-D can stimulate ABA biosynthesis. nih.gov ABA is known as the "stress hormone" and plays a crucial role in responses to environmental stresses like drought. nih.govnih.gov Alterations in ABA homeostasis can further exacerbate the physiological stress induced by the herbicide. researchgate.net

| Phytohormone | Effect of this compound | Consequence |

| Ethylene | Increased production | Senescence, tissue damage |

| Abscisic Acid (ABA) | Stimulation of biosynthesis | Exacerbated physiological stress |

The uncontrolled growth induced by this compound places a massive demand on the plant's metabolic resources. The abnormal increase in nucleic acid and protein biosynthesis, coupled with the disruption of normal cellular processes, leads to a rapid depletion of energy reserves. orst.edujuniperpublishers.com This metabolic strain, combined with the other physiological disruptions, ultimately leads to the death of the plant.

Oxidative Stress Induction and Reactive Oxygen Species Generation

This compound, a pro-herbicide, is rapidly converted within the plant to its active form, 2,4-dichlorophenoxyacetic acid (2,4-D). At high concentrations, a primary mechanism of 2,4-D's phytotoxicity is the induction of severe oxidative stress, characterized by the over-accumulation of reactive oxygen species (ROS). nih.gov This overproduction of ROS is a critical factor in the herbicidal effects observed in susceptible plants. nih.gov

The application of 2,4-D disrupts normal cellular processes, leading to an imbalance between the generation of ROS and the plant's antioxidant defense capabilities. plos.org This disturbance results in significant oxidative damage to vital cellular components, including proteins and membrane lipids. nih.gov Research has indicated that the herbicidal activity of 2,4-D is directly linked to this increase in ROS production, which ultimately causes cell death in weeds. plos.orgresearchgate.net

Several enzymatic pathways are implicated in the 2,4-D-induced generation of ROS. Studies have shown that treatment with this herbicide increases the activity of specific enzymes known to produce ROS. In pea plants (Pisum sativum), for instance, 2,4-D application enhanced the activities of acyl-CoA oxidase (ACX), xanthine (B1682287) oxidase (XOD), and lipoxygenase (LOX). nih.gov This enzymatic hyperactivity contributes directly to the surge in ROS levels, overwhelming the plant's natural antioxidant systems and leading to cellular damage. nih.gov The resulting oxidative damage is a key contributor to the development of senescence in mature tissues and other toxic effects in the plant. nih.gov

The accumulation of ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals, triggers a cascade of detrimental events. plos.orgiaea.org One of the primary consequences is lipid peroxidation, a process that damages cellular membranes, leading to increased permeability and loss of function. plos.orgnih.gov This is often quantified by measuring the levels of thiobarbituric acid-reactive substances (TBARS), which have been shown to increase in organisms exposed to 2,4-D. plos.orgnih.gov The oxidative damage extends to proteins and can also affect the balance of cellular antioxidants like glutathione. nih.govnih.gov

Table 1: Impact of 2,4-D on ROS-Related Enzyme Activities and Stress Markers in Pea Leaves

| Enzyme/Marker | Effect in Young Leaves | Effect in Adult Leaves | Reference |

|---|---|---|---|

| Acyl-CoA Oxidase (ACX) | Increased Activity | Increased Activity | nih.gov |

| Xanthine Oxidase (XOD) | Increased Activity | No Significant Change | nih.gov |

| Lipoxygenase (LOX) | Increased Activity | Increased Activity | nih.gov |

| Protein Damage | Observed | Observed | nih.gov |

| Membrane Lipid Damage | Observed | Observed | nih.gov |

Environmental Fate and Biogeochemical Transformations

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes, primarily hydrolysis and photolysis, that break down the chemical structure of Ethyl 2,4-dichlorophenoxyacetate (B1228070).

Hydrolysis is a primary and rapid degradation pathway for esters of 2,4-D, including Ethyl 2,4-dichlorophenoxyacetate, in both aquatic and soil environments. wfduk.orgresearchgate.net This chemical reaction involves the cleavage of the ester bond, yielding the 2,4-D acid anion and ethanol. The rate of hydrolysis is significantly influenced by pH.

In sterile aqueous solutions, the hydrolysis of 2,4-D esters is slow at an acidic pH (e.g., pH 5) but becomes progressively faster as the pH increases into neutral and alkaline ranges. For instance, studies on the 2,4-D ethylhexyl ester showed a half-life of 99.7 days at pH 5, which decreased to 48.3 days at pH 7, and further to just 52.2 hours at pH 9. inchem.org In natural river water, the degradation is even more rapid due to microbial activity, with the ethylhexyl ester degrading quickly, leaving only 7.2% of the parent compound after 24 hours. inchem.org Similarly, in soil slurries, the hydrolysis of the 2,4-D ethylhexyl ester is fast, with calculated half-lives of 1.25 hours in silty clay and 1.45 hours in sandy loam. inchem.org While specific kinetic data for this compound is limited, the general principle of rapid hydrolysis to the 2,4-D anion within hours to a day is a consistent finding for 2,4-D esters. wfduk.orgresearchgate.net

Photolysis, or decomposition by light, is another significant abiotic degradation pathway, particularly for the 2,4-D molecule that results from the initial hydrolysis of the ethyl ester. In sunlit surface waters and on soil surfaces, 2,4-D can be degraded by ultraviolet (UV) radiation. cdc.govjuniperpublishers.com The photodecomposition of 2,4-D esters under Pyrex-filtered light has been shown to produce hydrochloric acid and esters of 2- and 4-chlorophenoxyacetic acid. inchem.org

Once hydrolyzed to 2,4-D, further photodegradation occurs. The process typically involves the reductive dechlorination of the acid and cleavage of the ether bond. inchem.org The major photodegradation product identified in several studies is 1,2,4-benzenetriol. researchgate.netjuniperpublishers.com Other identified photoproducts include 2,4-dichlorophenol (B122985) and, ultimately, carbon dioxide and humic acids through secondary photolysis. researchgate.netjuniperpublishers.com The photolysis half-life of 2,4-D in aqueous solutions can be on the order of days, though this is highly dependent on factors like water clarity, depth, and sunlight intensity. juniperpublishers.comnih.gov

Microbial Biodegradation and Biotransformation Dynamics

Following the initial abiotic hydrolysis, the resulting 2,4-D molecule is readily susceptible to microbial degradation, which is considered the most significant pathway for its removal from soil and water. mdpi.comnih.gov

Microbial degradation of 2,4-D can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the rates and pathways differ significantly.

Aerobic degradation is generally rapid and efficient. cdc.gov The most well-characterized pathway involves an initial cleavage of the ether linkage by an α-ketoglutarate-dependent 2,4-D dioxygenase enzyme (encoded by the tfdA gene), which converts 2,4-D into 2,4-dichlorophenol (2,4-DCP). mdpi.comnih.gov This is followed by hydroxylation of the aromatic ring to form 3,5-dichlorocatechol, which then undergoes ring cleavage and is further metabolized into intermediates of the tricarboxylic acid (TCA) cycle, such as succinic acid. researchgate.netnih.gov The aerobic aquatic metabolism half-life of 2,4-D is estimated to be around 15 days. cdc.gov

Anaerobic degradation is a much slower process. juniperpublishers.com Under anaerobic conditions, the half-life of 2,4-D can range from 41 to over 300 days. cdc.govjuniperpublishers.com The degradation can proceed via different pathways depending on the electron acceptor available (e.g., nitrate, sulfate). One documented anaerobic pathway involves the reductive removal of the side chain to form 2,4-DCP, followed by sequential reductive dechlorination to produce 4-chlorophenol, 2-chlorophenol, and finally phenol, which can be completely mineralized. nih.govnih.gov

The biodegradation of this compound, via its primary degradate 2,4-D, produces a series of intermediate metabolites. The identification of these compounds is crucial for understanding the complete degradation pathway.

The most consistently identified primary metabolite is 2,4-Dichlorophenol (2,4-DCP) , formed from the initial cleavage of the ether bond or side chain under both aerobic and anaerobic conditions. mdpi.comnih.govnih.gov Subsequent degradation leads to a variety of other compounds.

The efficiency of 2,4-D biodegradation is highly dependent on the composition and adaptation of the soil and water microbial communities. mdpi.com Numerous bacterial and fungal species capable of degrading 2,4-D have been isolated, including those from the genera Cupriavidus, Pseudomonas, Bradyrhizobium, Sphingomonas, and Thauera. mdpi.comnih.govnih.govfrontiersin.org

A key factor is the phenomenon of acclimation or adaptation . Environments with a history of exposure to 2,4-D or other phenoxy herbicides often harbor robust populations of microorganisms already equipped with the necessary enzymes to degrade the compound. nih.govconicet.gov.ar In these acclimated soils, the degradation of 2,4-D is typically rapid, often with a short or non-existent lag phase. nih.gov In contrast, in pristine environments or unexposed soils, there is often a significant lag period before degradation begins, as the microbial community must adapt, which may involve gene transfer or the proliferation of a small, pre-existing population of degraders. frontiersin.orgconicet.gov.ar Studies have shown that agricultural soils with a history of herbicide use exhibit a higher tolerance and a more rapid degradation response to 2,4-D compared to unexposed forest soils. conicet.gov.arresearchgate.net This adaptation leads to the selection of a degrader population capable of utilizing the herbicide as a source of carbon and energy. conicet.gov.ar

Influential Environmental Parameters on Persistence

The persistence of this compound is short-lived as it quickly hydrolyzes to 2,4-D acid. The persistence of the subsequent 2,4-D acid is highly dependent on a range of environmental factors.

The rate of 2,4-D degradation in soil and water is significantly influenced by physical and chemical conditions.

Moisture : Increased soil moisture generally stimulates and accelerates the microbial degradation of 2,4-D. cdc.gov The rate of hydrolysis of the initial ester compound also decreases with lower soil moisture. researchgate.net

Temperature : Higher temperatures promote faster degradation. cdc.gov In one study, the half-life of 2,4-D in moist soil at 25°C was 7 days or less, whereas in dry conditions at 35°C, the half-life could extend to 250 days. inchem.org

pH : The breakdown of 2,4-D is pH-dependent. wikipedia.org The hydrolysis of ester formulations is faster in alkaline conditions; the half-life at a pH of 9 is significantly shorter than at a pH of 6. juniperpublishers.com Soil pH also affects adsorption, with higher adsorption occurring in more acidic soils, which can limit availability for degradation. researchgate.netjuniperpublishers.com

Table 2: Environmental Half-Life of 2,4-D Under Various Conditions

| Environment | Condition | Half-Life |

|---|---|---|

| Aerobic Mineral Soil | - | 6.2 days wikipedia.org |

| Aerobic Aquatic | - | 15 days wikipedia.org |

| Anaerobic Aquatic | - | 41 to 333 days wikipedia.org |

| Moist Soil (25°C) | - | ≤ 7 days inchem.org |

| Dry Soil (35°C) | - | Up to 250 days inchem.org |

The single most important factor governing the environmental fate of 2,4-D is microbial degradation. nih.govnih.gov

Microbial Activity : Soil microorganisms are primarily responsible for the breakdown of 2,4-D. wikipedia.orgnih.gov The degradation process is enzymatic, and repeated applications of the herbicide can stimulate the growth of microbial populations capable of using it as a carbon source. inchem.orgnih.gov In some cases, high application rates may initially be toxic to microorganisms or require a lag period before degradation begins. nih.gov However, some studies have shown that certain concentrations can increase the populations of specific microbes like bacteria and actinomycetes. researchgate.net

Soil Organic Matter (SOM) : Higher levels of soil organic matter are associated with increased microbial activity and thus faster degradation of 2,4-D. cdc.gov SOM also directly influences the adsorption of the compound; greater aromaticity in the SOM has been correlated with stronger sorption, which can affect its bioavailability for microbial breakdown. nih.gov Studies have shown that microbial populations in soils with higher organic matter were less negatively affected by the application of the herbicide. researchgate.net

Aquatic Organism Responses

The use of 2,4-D esters, including this compound, for aquatic weed control poses potential risks to a range of non-target aquatic organisms. epa.gov

Ester formulations of 2,4-D are recognized as being more toxic to fish compared to the acid and salt forms. epa.govepa.govwi.gov The toxicity can vary between "slightly toxic" to "highly toxic". epa.gov For instance, the 2,4-D butoxyethyl ester has shown LC50 values (the concentration lethal to 50% of the test population) for fish ranging from 0.30 to 5.6 mg a.i./L. 24d.info In a study on common and grass carp, the 96-hour LC50 values for 2,4-D were 152.62 mg/l and 96.52 mg/l, respectively. researchgate.net Behavioral changes in fish exposed to high concentrations include erratic swimming, hyperactivity, and loss of equilibrium. researchgate.net Chronic exposure can lead to pathological changes in the gills, liver, and kidneys, such as fusion of the secondary lamella, epithelial lifting, and cellular necrosis. researchgate.net It is also noted that early life stages of fish are more susceptible to the toxic effects of 2,4-D than adult fish or eggs. juniperpublishers.com

A series of laboratory experiments investigated the effects of ecologically relevant concentrations of 2,4-D on the development and survival of walleye (Sander vitreus) and northern pike (Esox lucius). nih.gov The results indicated significant effects of 2,4-D concentration on the survival of walleye embryos and larvae. nih.gov Furthermore, water parameters, particularly pH, were found to play a significant role in the toxicity of 2,4-D to both walleye and northern pike embryos. nih.gov

Table 1: Acute Toxicity of 2,4-D Formulations to Various Fish Species

| Species | Chemical Form | Exposure Duration | LC50 Value | Reference |

|---|---|---|---|---|

| Common Carp (Cyprinus carpio) | 2,4-D | 96 hours | 152.62 mg/L | researchgate.net |

| Grass Carp (Ctenopharyngodon idella) | 2,4-D | 96 hours | 96.52 mg/L | researchgate.net |

| Various Fish Species | 2,4-D Butoxyethyl Ester | Not Specified | 0.30 - 5.6 mg a.i./L | 24d.info |

| Fathead Minnow (Pimephales promelas) | 2,4-D Acid | Early Life Stage | NOEC: 14.2 - 63.4 mg a.e./L | nih.gov |

| Fathead Minnow (Pimephales promelas) | 2,4-D Amines | Early Life Stage | NOEC: 14.2 - 63.4 mg a.e./L | nih.gov |

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a sample population. NOEC (No-Observed-Effect-Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed. a.i. (active ingredient), a.e. (acid equivalent)

Similar to fish, aquatic invertebrates are more sensitive to the ester forms of 2,4-D than the acid or salt forms. juniperpublishers.comfao.org The 48-hour LC50 values for Daphnia magna exposed to various 2,4-D esters ranged from 2.2 to 11.8 mg ae/L, classifying them as moderately to slightly toxic. epa.govjuniperpublishers.com In contrast, the acid and amine salt forms showed LC50 values from 25 to 643 mg ae/L, indicating they are slightly toxic to practically non-toxic. juniperpublishers.com Chronic toxicity studies on Daphnia magna with the butoxyethyl ester of 2,4-D established a No Observed Effect Concentration (NOEC) for survival and reproduction at 0.2 mg ae/L. juniperpublishers.com For the BE ester, the Maximum Acceptable Toxicant Concentration (MATC) was found to be between 0.29 mg/l and 0.70 mg/l. fao.org

**Table 2: Acute Toxicity of 2,4-D Formulations to *Daphnia magna***

| Chemical Form | Exposure Duration | EC50/LC50 Value | Toxicity Category | Reference |

|---|---|---|---|---|

| 2,4-D Acid | 48 hours | 25 ppm | Slightly toxic | epa.gov |

| 2,4-D Butoxyethanol Ester | 48 hours | 4.97 ppm | Moderately toxic | epa.gov |

| 2,4-D 2-Ethylhexyl Ester | 48 hours | 11.88 ppm | Slightly toxic | epa.gov |

| 2,4-D Isopropyl Ester | 48 hours | 2.2 ppm | Moderately toxic | epa.gov |

| 2,4-D Ethyl Hexyl Form | 48 hours | 5.2 mg/L | Moderately toxic | juniperpublishers.com |

EC50 (Effective Concentration 50): The concentration of a chemical which causes a defined effect in 50% of a sample population. LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a sample population. ppm (parts per million)

The phytotoxicity of 2,4-D and its esters to non-target aquatic plants varies widely among species. fao.org The 5-day EC50 for acute toxicity has been reported to range from 0.23 mg ai/l for the EH ester on Skeletonema costatum to 153 mg ai/l for the DMA salt on Anabaena flosaquae. fao.org Some studies have shown that 2,4-D can have a stimulatory effect on the growth of certain algae like Skeletonema costatum at recommended application rates, while inhibiting the growth of others like Navicula pelliculosa. fao.org In a study on a lake infested with Eurasian watermilfoil, 2,4-D applied at 2 mg/L or less stimulated total algal community growth, suggesting a potential hormonal effect. nih.gov However, at high laboratory concentrations of 100 mg/L and 1000 mg/L, it reduced community growth and metabolism. nih.gov

For the aquatic macrophyte Lemna gibba (duckweed), the 14-day EC50 values were 3.3 mg/l for 2,4-D acid, 0.58 mg/l for the DMA salt, and 0.5 mg/l for the EH ester, demonstrating the higher toxicity of the ester form. fao.org

The toxicity of 2,4-D to amphibians is also dependent on its chemical form. fao.org Frog and toad tadpole 96-hour LC50 values have been shown to range from 8 mg/l for the free acid to 477 mg/l for the DMA salt. fao.org Research on southern leopard frog (Rana sphenocephala) tadpoles indicated that while acute exposure to 2,4-D did not significantly impact life history traits like survival to metamorphosis, it did reduce their activity and feeding when predators were present. Another study on wood frog (Rana sylvatica) tadpoles exposed to various concentrations of 2,4-D amine throughout their aquatic life found no significant treatment differences in most measured endpoints, except for total length at metamorphosis, though the biological significance of this finding was considered questionable. usask.ca Studies on the Italian crested newt (Triturus carnifex) showed that while the pathogenic fungus Batrachochytrium salamandrivorans (Bsal) affected their health, co-exposure to the herbicide 2,4-D did not worsen the disease. nih.gov It is important to note that pre-metamorphic stages of amphibians are generally more sensitive to chemicals than post-metamorphic stages. nih.gov

Terrestrial Organism Responses

The impact of this compound extends to terrestrial ecosystems, affecting various non-target organisms.

Generally, 2,4-D is considered to have moderate toxicity to birds. epa.govagproud.com The ester forms of 2,4-D can be more toxic than the amine or acid forms. agproud.com However, some studies suggest that 2,4-D is practically non-toxic to birds upon ingestion, with one study showing that eggs sprayed with 2,4-D still hatched with normal chicks. orst.edu Environmental contaminants, including some herbicides, can have adverse effects on bird reproduction, ranging from reduced fertility and eggshell thinning to impaired incubation and chick-rearing behaviors. researchgate.netnih.gov While some herbicides like 2,4,5-T have been shown to alter nesting habitats, which can be either detrimental or beneficial for certain bird species, specific data on the direct reproductive effects of this compound on avian populations is limited. okstate.edu

Genotoxicity and Cytotoxicity Studies

Induction of DNA Damage and Chromosomal Aberrations

This compound, through its active form 2,4-D, has been shown to exhibit genotoxic effects in various model systems. These effects include the induction of DNA damage and chromosomal aberrations. pjoes.comnih.gov

Studies have demonstrated that 2,4-D can cause an increase in the frequency of DNA strand breaks, sister chromatid exchange, and chromosomal aberrations. pjoes.com In zebrafish larvae, exposure to 2,4-D was found to alter DNA integrity. nih.govunicatt.it Research also suggests that 2,4-D can interfere with DNA, RNA, and protein synthesis. conicet.gov.ar

Table 3: Summary of Genotoxic Effects of 2,4-D

| Effect | Model System | Reference |

| DNA strand breaks | Various | pjoes.com |

| Sister chromatid exchange | Various | pjoes.com |

| Chromosomal aberrations | Various | pjoes.com |

| Altered DNA integrity | Zebrafish larvae | nih.govunicatt.it |

Apoptosis and Cellular Perturbations in Model Systems

The cytotoxic effects of 2,4-D include the induction of apoptosis, or programmed cell death, in various cell types. This process is often initiated by cellular stress, such as the generation of free radicals. pjoes.com

In pancreatic β-cells, exposure to 2,4-D has been shown to reduce cell viability and trigger apoptotic events. nih.gov This is accompanied by mitochondrial dysfunction, including the loss of mitochondrial membrane potential and the release of cytochrome c. nih.gov The activation of caspases, which are key enzymes in the apoptotic pathway, is also observed. nih.gov Similarly, in zebrafish larvae, exposure to 2,4-D led to a significant induction of genes involved in apoptosis, such as p53 and casp-3. nih.gov The mechanism of toxicity has been linked to dose-dependent cell membrane damage and the uncoupling of oxidative phosphorylation. nih.gov

Toxicological Implications of Manufacturing Impurities

The manufacturing process of 2,4-D and its esters can result in the formation of impurities, with dioxins and furans being of particular concern. apvma.gov.au While specific toxicological data for impurities in this compound are limited, the potential presence of highly toxic dioxin congeners is a significant consideration. juniperpublishers.com Regulatory standards often mandate that the levels of these impurities are kept below detectable limits in commercial products. apvma.gov.au It is known that little information is available on the environmental fate of the impurities present in 2,4-D herbicides. who.int

Ecotoxicological Profiles and Non Target Organism Impacts

Ecotoxicological Profile of Contaminants

The herbicide Ethyl 2,4-dichlorophenoxyacetate (B1228070), an ester of 2,4-dichlorophenoxyacetic acid (2,4-D), may contain trace amounts of highly toxic and environmentally persistent contaminants, specifically polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), commonly known as dioxins and furans. epa.gov These compounds are not intentionally produced but are formed as unintentional byproducts during the manufacturing of certain chemical precursors, particularly 2,4-dichlorophenol (B122985), which is used to synthesize 2,4-D. epa.govwho.int The formation can occur through the condensation of chlorophenol molecules under specific reaction conditions. epa.govepa.gov

The presence of these contaminants in phenoxy herbicides is a significant environmental concern due to their inherent toxicity, persistence, and tendency to bioaccumulate. genewatch.orgnumberanalytics.com Dioxins and furans are resistant to natural degradation processes and can persist in soil and sediment for long periods. epa.govnih.gov Their lipophilic (fat-soluble) nature causes them to accumulate in the fatty tissues of organisms, leading to biomagnification as they move up the food chain. genewatch.orgnumberanalytics.com This results in progressively higher concentrations in top predators, posing a substantial risk to wildlife. numberanalytics.com

Research has identified various dioxin and furan (B31954) congeners in products related to 2,4-D manufacturing. While modern production methods have reduced contamination levels compared to historical production, the potential for their presence remains. genewatch.org For instance, studies of workers involved in the production of 2,4-D have shown elevated blood levels of certain dioxin congeners, indicating exposure from the manufacturing environment. nih.gov The specific pattern and concentration of these congeners can vary depending on the production process. nih.gov

Interactive Data Table: Common Dioxin and Furan Contaminants

The following table lists some of the polychlorinated dibenzo-p-dioxin (B167043) and dibenzofuran (B1670420) congeners that are of ecotoxicological concern and have been associated with the production of chlorophenols and derived herbicides.

| Contaminant Group | Common Name/Abbreviation | Chemical Name |

| Dioxins | TCDD | Tetrachlorodibenzo-p-dioxin |

| Dioxins | PnCDD | Pentachlorodibenzo-p-dioxin |

| Dioxins | HxCDD | Hexachlorodibenzo-p-dioxin |

| Dioxins | OCDD | Octachlorodibenzo-p-dioxin |

| Furans | TCDF | Tetrachlorodibenzofuran |

| Furans | PnCDF | Pentachlorodibenzofuran |

| Furans | HxCDF | Hexachlorodibenzofuran |

| Furans | OCDF | Octachlorodibenzofuran |

Interactive Data Table: Reported Findings on Dioxin Contamination in 2,4-D and Related Products

This table summarizes key research findings regarding the presence of dioxins in materials related to 2,4-D.

| Product/Matrix Analyzed | Finding | Reference |

| 2,4-D Formulations (Amine and Ester) | Levels of 2,7-DCDD and 1,3,7-TCDD were detected. In some formulations, levels of the highly toxic 2,3,7,8-TCDD were non-detectable (at a < 1 µg/kg detection limit). | inchem.org |

| Production of 2,4-D Butyl Ester | A study on the production process in China identified the formation and contamination of various PCDD/Fs. | who.int |

| Russian Phenoxy Herbicide Producers (2,4-D) | Six workers who produced 2,4-D had elevated blood lipid levels of 1,2,3,7,8-PnCDD. The congener patterns were distinctive for the type of chemical produced. | nih.gov |

| Sesone Herbicide (related to 2,4-dichlorophenol) | A sample of Sesone, which is derived from 2,4-dichlorophenol, was found to contain 0.5 to 10 ppm of hexachlorodioxin (HxCDD). No tetrachlorodioxins were detected at a 0.5 ppm detection level. | epa.govepa.gov |

| General 2,4-D Products | It is noted that it is unclear to what extent 2,4-D products contain impurities of highly toxic dioxins and furans, and that adverse effects from this contamination cannot be excluded. | genewatch.org |

Evolutionary Dynamics of Herbicide Resistance in Weeds

Global Incidence and Distribution of Resistance Phenotypes

The phenomenon of weed resistance to synthetic auxin herbicides, including 2,4-D and its esters like Ethyl 2,4-dichlorophenoxyacetate (B1228070), is a growing global concern. As of recent reports, 41 weed species across 22 countries have developed resistance to this class of herbicides. mdpi.com The first documented cases of 2,4-D resistance date back to 1957 in wild carrot (Daucus carota) in Canada and spreading dayflower (Commelina diffusa). nih.gov Since then, resistance has been identified in a variety of other species, including common waterhemp (Amaranthus tuberculatus) in the United States, corn poppy (Papaver rhoeas) in Spain, and wild radish (Raphanus raphanistrum) in Australia. mdpi.comnih.govoup.com

The selection pressure exerted by the widespread and repeated use of synthetic auxin herbicides is a primary driver for the evolution of resistance. nih.gov The introduction of transgenic crops engineered for resistance to 2,4-D is expected to lead to a significant increase in its application, which may, in turn, accelerate the development of resistance in weed populations. nih.gov

Identification and Characterization of Resistant Weed Biotypes

Identifying and characterizing herbicide-resistant weed biotypes is a critical first step in managing their spread. This process often begins with field observations of reduced herbicide efficacy. Subsequent laboratory and greenhouse studies are then conducted to confirm resistance and elucidate the underlying mechanisms.

A common method for characterizing resistance is the whole-plant dose-response assay. This involves treating suspected resistant and known susceptible plant populations with a range of herbicide concentrations to determine the dose required to cause a 50% reduction in growth (GR50). A significantly higher GR50 value for the suspected resistant population compared to the susceptible population confirms resistance. For instance, a common waterhemp population in Nebraska was found to have a 10-fold resistance to 2,4-D. unl.edunih.gov

Advanced techniques are also employed to investigate the physiological and molecular basis of resistance. These can include:

Radiolabeled Herbicide Studies: Using 14C-labeled Ethyl 2,4-dichlorophenoxyacetate to track its absorption, translocation, and metabolism within the plant. oup.comunl.edunih.gov

Enzyme Assays: Measuring the activity of specific enzymes, such as cytochrome P450 monooxygenases, that may be involved in herbicide detoxification. nih.gov

Molecular Analysis: Sequencing of target-site genes to identify potential mutations that could confer resistance, although for synthetic auxins, non-target site resistance is more common. nih.gov

Multispectral Imagery: Unmanned aerial vehicles equipped with multispectral sensors can be used for high-throughput phenotyping to identify resistant weed patches in the field based on their spectral reflectance properties after herbicide application. nih.gov

These characterization methods provide valuable insights into the nature of resistance, which is essential for developing effective and sustainable weed management strategies.

Non-Target Site Resistance (NTSR) Mechanisms

Unlike target-site resistance, which involves mutations in the protein that the herbicide binds to, non-target site resistance (NTSR) involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. wordpress.com NTSR is often more complex, potentially involving multiple genes, and can confer cross-resistance to herbicides with different modes of action. wordpress.comnih.gov For this compound, the primary NTSR mechanisms are enhanced metabolism and impaired translocation.

Enhanced Herbicide Metabolism and Detoxification Pathways

One of the most common NTSR mechanisms is the enhanced ability of a resistant plant to metabolize the herbicide into non-toxic or less toxic compounds. wordpress.com This detoxification process often involves a series of enzymatic reactions.

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including herbicides. frontiersin.org In the context of this compound resistance, P450s are often implicated in the initial hydroxylation of the herbicide molecule, which is a key step in its detoxification. mdpi.comfrontiersin.org

Studies on 2,4-D resistant common waterhemp and corn poppy have shown that the application of P450 inhibitors, such as malathion (B1675926), can synergize the effect of the herbicide, indicating the involvement of P450s in the resistance mechanism. mdpi.comnih.gov In a resistant common waterhemp population, pretreatment with malathion reduced the 2,4-D GR50 value by seven-fold, making it similar to that of the susceptible population. unl.edunih.govunl.edu This demonstrates that the rapid metabolism of 2,4-D, mediated by P450s, is a significant factor in the observed resistance. unl.eduunl.edu

The table below summarizes the effect of the P450 inhibitor malathion on the 2,4-D dose required for 50% growth inhibition (GR50) in resistant (R) and susceptible (S) common waterhemp.

| Population | Treatment | GR50 (g ha⁻¹) |

| Susceptible (S) | 2,4-D alone | 22 ± 5 |

| Resistant (R) | 2,4-D alone | 176 ± 37 |

| Resistant (R) | Malathion + 2,4-D | 27 |

| Data sourced from studies on a common waterhemp population with 10-fold resistance to 2,4-D. unl.eduunl.edu |

Analyzing the metabolites of this compound in both resistant and susceptible plants can provide direct evidence of enhanced metabolism. In resistant plants, the parent herbicide is often metabolized more rapidly, leading to a lower concentration of the active compound and a higher concentration of its metabolites over time.

In a study on 2,4-D resistant common waterhemp, the half-life of 14C-labeled 2,4-D was found to be significantly shorter in resistant plants (22 hours) compared to susceptible plants (105 hours). unl.edunih.gov This indicates a much faster rate of metabolism in the resistant biotype.

Research on two resistant populations of corn poppy from Spain identified two hydroxy metabolites of 2,4-D (2,3-D and 2,5-D) in the resistant plants, which were not detected in the susceptible plants. frontiersin.org This finding strongly suggests that enhanced metabolism via hydroxylation is a key resistance mechanism in this species. frontiersin.org Similarly, in wild radish, the major metabolite of 2,4-D was identified as a glucose ester. uwa.edu.au

The following table illustrates the differential half-life of 2,4-D in resistant and susceptible common waterhemp.

| Plant Biotype | Herbicide Half-life (hours) |

| Susceptible | 105 |

| Resistant | 22 |

| Data from a study on a common waterhemp population resistant to 2,4-D. unl.edunih.gov |

Impaired Herbicide Translocation and Sequestration

Another significant NTSR mechanism is the reduced movement, or translocation, of the herbicide from the point of application (typically the leaves) to its site of action within the plant. oup.comwordpress.com This can be due to impaired phloem loading or enhanced sequestration of the herbicide in vacuoles or the apoplast, effectively preventing it from reaching the meristematic tissues where it exerts its phytotoxic effects. nih.govoup.com

In several dicotyledonous weed species, including wild radish, oriental mustard, and corn poppy, resistance to 2,4-D has been linked to reduced translocation. nih.govnih.gov For example, in resistant oriental mustard, approximately 77% of the applied 2,4-D was retained in the treated leaves, compared to only 32% in susceptible plants 72 hours after treatment. nih.gov

The table below shows the percentage of 14C-2,4-D retained in the treated leaf of resistant and susceptible oriental mustard plants 72 hours after treatment.

| Plant Biotype | 14C-2,4-D Retained in Treated Leaf (%) |

| Susceptible | 32 |

| Resistant | 77 |

| Data from a study on 2,4-D resistant oriental mustard. nih.gov |

Mechanisms Affecting Phloem Loading and Long-Distance Transport

The systemic action of phenoxy herbicides like this compound relies on their ability to be transported throughout the plant via the phloem vascular tissue. Once absorbed, primarily by the leaves, the active form of the herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), must be loaded into the phloem for long-distance transport to meristematic tissues where it exerts its phytotoxic effects. mdpi.com However, some weed biotypes have evolved resistance by impairing this critical transport process.

Reduced translocation of 2,4-D has been identified as a key non-target-site resistance (NTSR) mechanism in several dicotyledonous weed species. mdpi.comoup.com In resistant plants, the herbicide tends to remain localized within the treated leaf, preventing it from reaching the sites of action in lethal concentrations. nih.gov For instance, studies on wild radish (Raphanus raphanistrum) have shown that resistance to 2,4-D is directly linked to a significant reduction in the translocation of the herbicide out of the treated leaf. oup.comnih.gov While the herbicide is absorbed by the leaves of both resistant and susceptible plants, in resistant biotypes, phloem loading and subsequent transport are clearly impaired. nih.gov

This mechanism is not due to enhanced metabolism of the herbicide within the leaf or an inability of the herbicide to penetrate the leaf cuticle. oup.comnih.gov Instead, research points towards alterations in cellular transport proteins. oup.com The application of auxin efflux inhibitors to susceptible plants can mimic the resistance phenotype, suggesting that mutations or changes in the activity of transporters, possibly ATP-binding cassette (ABC) transporters of the B subclass (ABCBs) which are known to transport auxins, could be responsible for this resistance mechanism. oup.comresearchgate.net By inhibiting the cellular export of 2,4-D into the phloem, the resistant plant effectively sequesters the herbicide away from its ultimate targets. unl.edupesticidestewardship.org

Biokinetic studies comparing resistant and susceptible biotypes have provided clear evidence for this mechanism. In a study on prickly lettuce (Lactuca serriola), the resistant biotype absorbed less 2,4-D and retained more of the absorbed herbicide in the treated leaf compared to the susceptible biotype 96 hours after application. nih.gov Similarly, reduced translocation has been documented as a resistance mechanism in species such as corn poppy (Papaver rhoeas), Indian hedge mustard (Sisymbrium orientale), and hoary cress (Hirschfeldia incana). mdpi.comresearchgate.net

Table 1: Weed Species with Confirmed Reduced Translocation of 2,4-D

| Weed Species | Key Finding | Reference |

|---|---|---|

| Wild Radish (Raphanus raphanistrum) | Impaired ability to translocate 2,4-D from the treated leaf identified as the primary resistance mechanism. | oup.comnih.gov |

| Prickly Lettuce (Lactuca serriola) | Resistant biotype retained more radiolabeled 2,4-D in the treated leaf compared to the susceptible biotype. | nih.gov |

| Corn Poppy (Papaver rhoeas) | Reduced translocation contributes to 2,4-D resistance, often in combination with enhanced metabolism. | mdpi.comresearchgate.net |

| Indian Hedge Mustard (Sisymbrium orientale) | Lack of 2,4-D translocation reported in resistant biotypes. | mdpi.com |

| Hoary Cress (Hirschfeldia incana) | Reduced translocation was the sole identified mechanism of resistance in the studied population. | mdpi.comresearchgate.net |

Target-Site Resistance (TSR) Mechanisms

Target-site resistance (TSR) occurs when a mutation in the gene encoding the herbicide's target protein prevents the herbicide from binding effectively, thus rendering it ineffective. unl.edupesticidestewardship.org For synthetic auxin herbicides, the mode of action is complex, involving multiple protein families, which was initially thought to make the evolution of TSR less likely. bioone.orgillinois.edu However, specific TSR mechanisms have now been identified in several weed species. pnas.orgnih.gov

The primary site of action for synthetic auxins involves the SCF-TIR1/AFB E3 ubiquitin ligase complex. researchgate.netuwa.edu.au In the presence of auxin (natural or synthetic), the hormone acts as a "molecular glue," facilitating the interaction between the F-box protein receptor (TIR1 or its AFB homologs) and a co-receptor, an Aux/IAA transcriptional repressor protein. pnas.orgnih.gov This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor, freeing up Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes. uwa.edu.au Disruption of this process at lethal levels causes uncontrolled cell division and plant death. scielo.br

Mutations in the auxin receptor proteins, specifically the TIR1/AFB family, can confer resistance by reducing the binding affinity of the synthetic auxin. nih.gov There are six members of this F-box protein family in Arabidopsis thaliana (TIR1 and AFB1-5), and different synthetic auxin herbicides can exhibit preferential binding to specific members. nih.govmdpi.com This specificity means that a mutation in a single AFB gene can sometimes lead to resistance to one class of synthetic auxins but not another. nih.govnih.gov

For example, research in Arabidopsis identified mutations in the AFB5 gene that conferred significant resistance to picolinate (B1231196) auxins like picloram, but negligible resistance to 2,4-D. nih.govnih.gov Conversely, certain mutations in the TIR1 gene can cause insensitivity to 2,4-D and dicamba (B1670444). researchgate.netscielo.br This demonstrates that the specific receptor involved and the nature of the mutation determine the resulting resistance profile. While fewer cases of TSR in auxin receptors have been documented in field-evolved weed populations compared to other herbicide modes of action, they represent a significant mechanism of resistance. scielo.br The potential for high fitness costs associated with mutations in these fundamental developmental proteins may explain their relatively rare occurrence. illinois.eduscielo.br

Beyond the primary receptors, modifications in other key components of the auxin signaling pathway can also lead to resistance. The most well-documented examples involve the Aux/IAA co-receptor proteins. researchgate.netuwa.edu.au These proteins contain a conserved degron motif which is essential for their interaction with the TIR1/AFB receptor in the presence of auxin. pnas.org

A notable case of field-evolved TSR was identified in Indian hedge mustard (Sisymbrium orientale), where a 27-base pair in-frame deletion was found in the SoIAA2 gene. pnas.org This deletion removes nine amino acids in the degron tail of the Aux/IAA protein, reducing its binding affinity to the TIR1 receptor in the presence of 2,4-D and dicamba. pnas.orgbiorxiv.org This gain-of-function mutation stabilizes the repressor protein, preventing the downstream signaling cascade and conferring robust resistance. pnas.org

Similarly, a mutation in the degron motif of the IAA16 gene in kochia (Bassia scoparia) was shown to confer strong resistance to dicamba. pnas.orgbiorxiv.org Interestingly, this specific mutation did not provide cross-resistance to 2,4-D, highlighting the subtle specificities in the interaction between different synthetic auxins and the various components of the signaling pathway. biorxiv.org

Table 2: Examples of Target-Site Resistance Mutations to Synthetic Auxin Herbicides

| Weed Species | Gene | Mutation Type | Herbicides Affected | Reference |

|---|---|---|---|---|

| Indian Hedge Mustard (Sisymbrium orientale) | IAA2 (Aux/IAA Co-receptor) | 27-bp in-frame deletion in degron tail | 2,4-D, Dicamba | pnas.orgbiorxiv.org |

| Kochia (Bassia scoparia) | IAA16 (Aux/IAA Co-receptor) | Amino acid substitution (Gly127Asn) in degron motif | Dicamba | pnas.orgbiorxiv.org |

| Arabidopsis thaliana (Model Organism) | AFB5 (Auxin Receptor) | Point mutation | Picolinates (e.g., Picloram) | nih.govnih.gov |

| Arabidopsis thaliana (Model Organism) | TIR1 (Auxin Receptor) | Point mutation (tir1-1) | 2,4-D, Dicamba | researchgate.netscielo.br |

Cross-Resistance and Multiple Resistance Development Patterns

The evolution of herbicide resistance is further complicated by the phenomena of cross-resistance and multiple resistance.

Cross-resistance occurs when a single resistance mechanism confers resistance to two or more herbicides with the same mode of action. hracglobal.com In the context of synthetic auxins, a weed biotype resistant to this compound might also be resistant to other phenoxy herbicides or even other chemical families within the synthetic auxin group, such as benzoates (dicamba) or picolinates (picloram). mdpi.com This is often the case with target-site resistance. For example, the SoIAA2 deletion in Sisymbrium orientale conferred resistance to both 2,4-D (a phenoxy-carboxylate) and dicamba (a benzoate). pnas.orgbiorxiv.org However, the pattern is not always predictable; the IAA16 mutation in kochia conferred resistance to dicamba but not to 2,4-D or fluroxypyr (B1673483). biorxiv.org Non-target-site mechanisms can also result in cross-resistance, for instance, if an enhanced metabolism pathway involving cytochrome P450 enzymes can detoxify multiple synthetic auxin molecules. mdpi.comresearchgate.net

Multiple resistance is the phenomenon where a weed biotype possesses two or more distinct resistance mechanisms, enabling it to withstand herbicides with different modes of action. hracglobal.com For example, a kochia population might be resistant to synthetic auxins (WSSA Group 4) and also to glyphosate (B1671968) (WSSA Group 9) and/or ALS inhibitors (WSSA Group 2). bioone.orgcambridge.org This is a growing problem in agricultural systems where there is a heavy reliance on a limited number of herbicide modes of action. Kochia populations in western Canada, for instance, have been identified with resistance to up to four different herbicide sites of action. bioone.orgcambridge.org The development of multiple resistance severely limits chemical weed control options and necessitates the adoption of integrated weed management strategies. bioone.org Diagnostic studies on kochia have revealed multiple, complex patterns of resistance, with some populations resistant to dicamba only, some to fluroxypyr only, and others exhibiting cross-resistance to both. bioone.orgcambridge.org

Ecological and Agricultural Consequences of Resistance Development

The evolution and spread of weed populations resistant to synthetic auxin herbicides have significant ecological and agricultural consequences. The reduced efficacy of a widely used and cost-effective herbicide like 2,4-D puts greater pressure on remaining chemical options and can lead to increased weed control costs for farmers. mdpi.com

Agriculturally, the primary consequence is a failure to control resistant weed populations, leading to increased weed competition with crops for light, water, and nutrients. This can result in substantial crop yield losses and reduced harvest quality. pnas.org The presence of resistant weeds may force growers to switch to more expensive herbicides or to reintroduce tillage, which can increase fuel costs, labor, and lead to negative environmental impacts such as soil erosion. bioone.org

Ecologically, the intense selection pressure from herbicides can cause shifts in the weed community composition. The decline of susceptible species can allow resistant species or those with inherent tolerance to become dominant, altering the local agroecosystem. pnas.org Furthermore, the off-target movement or drift of synthetic auxin herbicides, used at higher rates or in new herbicide-tolerant crop systems to combat resistance, can have detrimental effects on adjacent non-target vegetation, including specialty crops and native plants in surrounding habitats. researchgate.netecoevorxiv.org This can disrupt local plant-pollinator interactions and reduce biodiversity. researchgate.net The long-term ecological consequence is a reduction in the sustainability of current agricultural practices, underscoring the critical need for proactive resistance management strategies. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Techniques

Sample preparation is a critical step to isolate and concentrate analytes from complex matrices, remove interferences, and make them compatible with analytical instruments. For phenoxyacetic acid herbicides and their esters, several advanced extraction techniques have been developed.

Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Salting-out assisted liquid-liquid extraction (SALLE) is a sample preparation technique that utilizes a water-miscible organic solvent, such as acetonitrile (B52724), to extract analytes from an aqueous sample. tandfonline.comnih.gov The principle involves the addition of a high concentration of salt to the aqueous-organic mixture, which decreases the solubility of the organic solvent in the aqueous phase, causing a phase separation. tandfonline.comnih.gov The analytes then partition into the separated organic layer. This method is noted for its simplicity, speed, and cost-effectiveness. nih.gov

A study focused on developing and validating a SALLE method for the determination of 2,4-D in water samples demonstrated its high efficiency. deswater.com The optimal conditions for the extraction were systematically determined. deswater.com Key parameters affecting the extraction efficiency, such as the type and volume of the extraction solvent, sample pH, and the type and amount of salt, are crucial for method optimization. nih.govdeswater.com In one application, the pH of the sample solution was adjusted to 2 to ensure the analyte was in its unionized form, enhancing its distribution into the organic phase. deswater.com Acetonitrile was selected as the extraction solvent, and sodium chloride was used as the salting-out agent. deswater.com Under these optimized conditions, the method achieved a high extraction efficiency of 99.69%. deswater.com

The effectiveness of the SALLE method is demonstrated by its high recovery rates and low detection limits, making it suitable for trace-level analysis. deswater.com The validation of the method in real water samples showed recovery percentages ranging from 95.98% to 115%, confirming that the sample matrix had an insignificant effect on the extraction efficiency. deswater.com

Table 1: Optimized Parameters for SALLE of 2,4-D from Water Samples

| Parameter | Optimized Condition | Extraction Efficiency (%) |

| Extraction Solvent | 1 mL Acetonitrile | 99.19 |

| Sample pH | 2.0 | 99.19 |

| Salting-Out Agent | 5 mL of 5% w/v Sodium Chloride | 99.69 |

| Sample Volume | 4 mL | 99.69 |

Data sourced from a study on 2,4-D analysis in water samples. deswater.com

Dispersive Micro-Solid Phase Extraction (D-μ-SPE)

Dispersive micro-solid phase extraction (D-μ-SPE) is a miniaturized sample preparation technique where a small amount of solid sorbent is dispersed directly into the sample solution. nih.gov This dispersion creates a large surface area for interaction, facilitating rapid adsorption of the target analyte onto the sorbent. nih.gov After an extraction period, the sorbent is separated from the sample, typically by centrifugation or, if magnetic, by an external magnet, and the analyte is then eluted with a small volume of a suitable solvent. nih.gov

For the analysis of 2,4-D in water and food samples, a D-μ-SPE method using a magnetic graphene oxide tert-butylamine (B42293) nanocomposite as an efficient sorbent has been applied. semanticscholar.orgresearchgate.net The performance of this extraction is dependent on several factors, including the amount of sorbent, the type and volume of elution solvent, and the adsorption time. researchgate.net Following the extraction and elution, the sample is typically analyzed by high-performance liquid chromatography (HPLC). researchgate.net This technique is considered efficient for the pre-concentration of 2,4-D from various matrices. semanticscholar.org

Derivatization Procedures for Enhanced Detectability

For gas chromatography (GC) analysis, acidic compounds like 2,4-D must be converted into more volatile and thermally stable ester derivatives. nih.gov This process, known as derivatization, is essential for achieving good chromatographic peak shape and sensitivity, particularly with an electron capture detector (ECD). nih.govnih.gov

Several reagents are used for this purpose. Historically, diazomethane (B1218177) was used to form methyl esters for the official analysis of 2,4-D residues by GC-ECD. nih.gov However, due to safety concerns associated with diazomethane, alternative reagents have been explored. nih.gov One such alternative is a mixture of boron trichloride (B1173362) and 2-chloroethanol (B45725) (BCl₃/2-chloroethanol), which converts 2,4-D into its 2-chloroethyl ester. nih.gov This derivative exhibits a longer retention time and an improved signal-to-noise ratio in GC-ECD analysis compared to the methyl ester. nih.gov

Another approach involves microwave-assisted derivatization, which can significantly shorten the reaction time. nih.gov The conversion of chlorophenoxy acids into methyl esters has been performed using sulphuric acid and methanol (B129727) under microwave radiation. nih.gov Safer derivatizing agents like dimethylformamide dimethyldiacetal (commercially known as Methyl-8) are also used to convert acidic herbicides into their methyl esters, offering a less hazardous option than diazomethane for GC-ECD analysis. scioninstruments.com

Table 2: Comparison of Derivatization Reagents for 2,4-D Analysis by GC

| Derivatizing Agent | Derivative Formed | Key Features |

| Diazomethane | Methyl ester | Traditional reagent, but toxic and explosive. nih.gov |

| BCl₃/2-chloroethanol | 2-chloroethyl ester | Safer alternative; provides better signal-to-noise ratio with GC-ECD. nih.gov |

| Sulphuric acid/Methanol | Methyl ester | Can be used with microwave assistance for faster reaction times. nih.gov |

| Methyl-8 | Methyl ester | Easier to handle and less hazardous than diazomethane. scioninstruments.com |

Chromatographic and Spectrometric Techniques

Following sample preparation, chromatographic techniques are employed to separate the analyte of interest from other components in the extract.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of phenoxyacetic acids because it can directly analyze these compounds without the need for derivatization. deswater.com When coupled with a Ultraviolet (UV) detector, it provides a robust and reliable method for quantification. deswater.comnih.gov

For the determination of 2,4-D, reversed-phase HPLC is commonly used. nih.govtdl.org A typical setup involves a C18 column, which separates compounds based on their hydrophobicity. deswater.comnih.gov The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, often acidified with acetic or formic acid to ensure the analyte remains in its protonated form for better retention and peak shape. deswater.comnih.gov

One validated HPLC-UV method for 2,4-D in water samples used a C18 column with a mobile phase of acetonitrile, deionized water, and acetic acid (80:19.5:0.5 v/v/v) at a flow rate of 1 mL/min. deswater.com Detection was performed at a wavelength of 283 nm. deswater.com Another method for analyzing 2,4-D in rat serum utilized a gradient elution with acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer on a C18 column, with UV detection at 230 nm. nih.gov

Table 3: Example of HPLC-UV Operating Conditions for 2,4-D Analysis

| Parameter | Condition 1 (Water Samples) deswater.com | Condition 2 (Serum Samples) nih.gov |

| Column | 100-5-C18 (250 mm × 4.6 mm) | XDB-C18 |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (80:19.5:0.5) | Gradient of Acetonitrile and 0.02 M Ammonium Acetate (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 283 nm | UV at 230 nm |

| Column Temp. | 40°C | Not Specified |

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas chromatography (GC) is a powerful technique for separating volatile compounds. When paired with an electron capture detector (ECD), it becomes highly sensitive for detecting electrophilic compounds, such as the halogenated esters of 2,4-D. nih.govnih.gov The ECD is particularly well-suited for analyzing chlorinated pesticides. nih.govgcms.cz

The analysis of ethyl 2,4-dichlorophenoxyacetate (B1228070) or other ester forms can be performed directly, or the analysis can proceed after hydrolysis to 2,4-D followed by derivatization to a suitable ester, such as the methyl or 2-chloroethyl ester. nih.govnih.gov For instance, a method for determining 2-ethylhexyl 2,4-dichlorophenoxyacetate in rat blood and urine utilized GC-ECD. nih.gov

To ensure the reliability of results, especially when using a non-specific detector like the ECD, a dual-column system is often employed. scioninstruments.comgcms.cz This involves splitting the sample injection onto two different GC columns that terminate in two separate ECDs. gcms.cz This configuration helps to confirm the identity and quantification of the analyte by comparing retention times on two columns of different polarity. scioninstruments.comgcms.cz This approach is detailed in regulatory methods like EPA 515 for chlorinated acids. scioninstruments.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of ethyl 2,4-dichlorophenoxyacetate and its metabolites. This method often requires a derivatization step to convert the acidic form (2,4-D) into a more volatile ester, such as a methyl or 2-chloroethyl ester, to facilitate its passage through the GC system. nih.gov For instance, derivatization with BCl3/2-chloroethanol can be employed, which forms a 2-chloroethyl ester. This derivative exhibits a longer retention time and an improved signal-to-noise ratio, enhancing detection at trace levels. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. epa.gov The column separates the different components of the sample based on their boiling points and interactions with the stationary phase. epa.gov As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). epa.gov For the methyl ester of 2,4-D, characteristic ions monitored for quantification and confirmation often include m/z 234, 236, and 199 or 201. epa.gov The temperature program of the GC oven is carefully controlled to ensure optimal separation of the analytes. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an increasingly popular method for the direct determination of 2,4-D and its conjugates in various matrices, including soybean, corn, and water. tdl.orgepa.gov A significant advantage of LC-MS/MS is that it often eliminates the need for the derivatization step required in GC-MS, thereby simplifying sample preparation and reducing the potential for analytical errors. tdl.org

In this technique, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated on a column, such as a reversed-phase C18 or a mixed-mode column, using a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate (B1220265) to improve ionization. tdl.orgmdpi.com The separated analytes then enter the tandem mass spectrometer. In the MS/MS system, a specific precursor ion for the analyte of interest is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity. epa.gov For 2,4-D, analysis is often performed in negative ion mode. tdl.org To mitigate in-source fragmentation of some acidic herbicides, adjustments to the source temperature and desolvation gas flow may be necessary. lcms.cz

Method Validation and Performance Metrics

The validation of analytical methods is essential to ensure the reliability and accuracy of the data generated. Key performance metrics include the limits of detection (LOD) and quantification (LOQ), as well as accuracy, precision, and recovery.

Limits of Detection (LOD) and Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com These values are crucial for determining the suitability of a method for a specific application, such as monitoring low levels of contaminants in drinking water or food products. nih.gov

For example, a validated LC-MS/MS method for the determination of 2,4-D in water samples achieved an LOD of 0.004 µg/L and an LOQ of 0.01 µg/L. deswater.com In another study focusing on soil matrices using GC/MS, the LOQ for 2,4-D was established at 0.01 mg/kg. epa.gov For the analysis of 2,4-D and its metabolites in water by LC/MS/MS, the LOQ was 0.10 µg/L. epa.gov The determination of these limits is a critical step in method validation, ensuring that the analytical procedure is sensitive enough for its intended purpose. mdpi.com

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for 2,4-D in Various Matrices

| Analytical Method | Matrix | LOD | LOQ |

| LC-MS/MS | Water | 0.004 µg/L | 0.01 µg/L |

| GC/MS | Soil | Not Reported | 0.01 mg/kg |

| LC/MS/MS | Water | 0.03 µg/L | 0.10 µg/L |

| LC-MS/MS | Rice-based infant formula | Not Reported | 1 µg/kg |

This table is for illustrative purposes and combines data from multiple sources.

Assessment of Accuracy, Precision, and Recovery

Accuracy, precision, and recovery are fundamental parameters in method validation that describe the performance of an analytical procedure.

Accuracy refers to the closeness of a measured value to the true or accepted value. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. ajpaonline.com

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.gov

Recovery is the percentage of the true concentration of a substance that is recovered during the analytical process. nih.gov

In a study validating an LC-MS/MS method for 2,4-D in soybean and corn, mean recoveries ranged from 86% to 107% with an RSD of less than 10%. tdl.org Another validation for acidic herbicides in cereals and oilseeds reported recovery results between 70% and 120%, which is a commonly accepted range. nih.gov For the analysis of 2,4-D in water, a method was validated with recovery percentages between 95.98% and 115%. deswater.com These metrics demonstrate the reliability and robustness of the analytical method. deswater.com

Table 2: Accuracy and Precision Data for the Determination of 2,4-D

| Analytical Method | Matrix | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| LC-MS/MS | Soybean and Corn | 10, 100, and 500 ng/g | 86 - 107 | < 10 |

| LC-MS/MS | Cereals and Oilseeds | 2.5 to 38 µg/kg | 70 - 120 | ≤ 20 |

| HPLC | Water | 0.1, 2, and 30 µg/L | 98.2 - 104 | 0.19 - 6.72 |

| HPLC | Rat Serum | 5, 50, and 100 µg/mL | 100.4 - 101.9 | Not Reported |

This table is for illustrative purposes and combines data from multiple sources.

Biomonitoring Applications and Biomarker Development

Biomonitoring plays a vital role in assessing human exposure to environmental chemicals like this compound. The development of reliable biomarkers and sensitive analytical methods is key to understanding the extent of exposure in different populations.

Detection in Biological Fluids (e.g., Urine) and Human Exposure Assessment

Urine is the preferred biological matrix for biomonitoring exposure to 2,4-D because the compound is predominantly excreted in this fluid as the parent compound or its conjugate. nih.govnih.gov The relatively short half-life of 2,4-D in urine, on the order of one day, means that urinary concentrations reflect recent exposures. nih.gov

Biomonitoring studies have been conducted in various populations, including farm families, to assess exposure levels. nih.gov For instance, a study of farm families found that applicators had significantly higher post-application urine concentrations of 2,4-D compared to their spouses and children. nih.gov The median concentration for applicators the day after application was 73.1 µg/L, while for children it was 2.9 µg/L. nih.gov Such studies provide valuable data for characterizing exposure profiles and identifying predictors of exposure, which is crucial for developing effective risk mitigation strategies. nih.gov The analysis of 2,4-D in urine typically involves hydrolysis to release the free acid from its conjugates, followed by extraction and analysis by GC-MS or LC-MS/MS. nih.gov

Structure Activity Relationship Sar and Computational Modeling

Elucidation of Structural Determinants for Herbicidal Efficacy

Esterification of the parent 2,4-dichlorophenoxyacetic acid (2,4-D) to form Ethyl 2,4-dichlorophenoxyacetate (B1228070) significantly enhances its ability to penetrate the waxy outer layer of plant leaves, known as the cuticle. 24d.info This is because the ester form is more lipophilic (oil-loving) compared to the more water-soluble amine or salt forms of 2,4-D. 24d.info The increased lipophilicity allows for more efficient dissolution into and passage through the lipid-rich cuticle, leading to faster absorption into the plant tissue. 24d.infoasacim.org.ar

Once inside the plant, the ethyl ester is rapidly hydrolyzed by plant enzymes called esterases, converting it back to the active herbicidal form, 2,4-D acid. ucanr.educore.ac.uk This conversion is critical, as the acid is the form that is actively transported throughout the plant via the phloem to the areas of active growth, such as the meristems in the shoots and roots, where it exerts its toxic effects. ucanr.eduresearchgate.net

However, the rapid penetration of short-chain alkyl esters like Ethyl 2,4-dichlorophenoxyacetate can sometimes lead to high concentrations in the treated leaves, causing localized tissue death (contact toxicity). ucanr.educambridge.org This can potentially hinder the translocation of the active 2,4-D acid to other parts of the plant, as it may damage the vascular tissues responsible for transport. ucanr.educambridge.org Therefore, an optimal balance between rapid uptake and systemic translocation is key to its herbicidal efficacy.

The properties of different 2,4-D formulations are summarized in the table below, highlighting the advantages of esterification for plant uptake.

| Formulation Type | Key Characteristics | Plant Uptake |

| Ester (e.g., this compound) | Lipophilic, soluble in oil-based carriers | Faster penetration of the plant cuticle, more effective in dry conditions or on plants with waxy leaves. 24d.infoasacim.org.ar |

| Amine Salt | Hydrophilic, soluble in water | Slower penetration compared to esters. 24d.info |

| Acid | Crystalline solid, low water solubility | Rarely used directly due to solubility issues. inchem.org |

This table provides a general comparison of 2,4-D formulation types.

In Silico Approaches and Molecular Docking Studies

Computational methods, collectively known as in silico approaches, have become invaluable tools in understanding the molecular mechanisms of herbicide action. These techniques allow researchers to model and predict interactions between herbicides and their biological targets at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand, in this case, this compound or its active form, 2,4-D acid) when bound to a target protein. sciforum.netmdpi.com The primary target for auxinic herbicides like 2,4-D is the TIR1/AFB family of auxin co-receptors. nih.gov